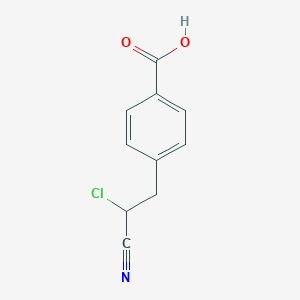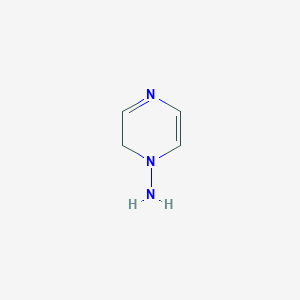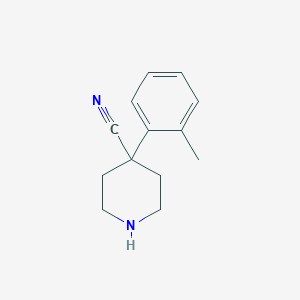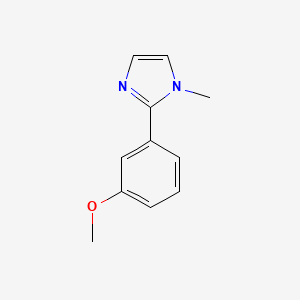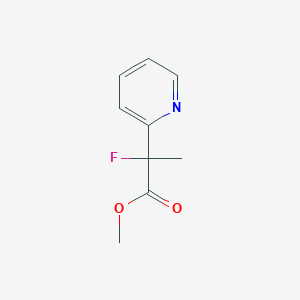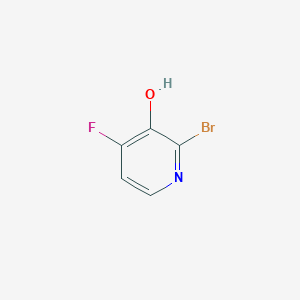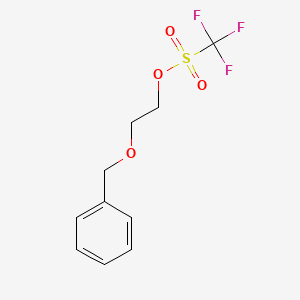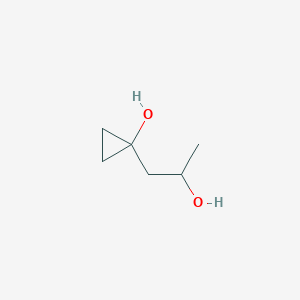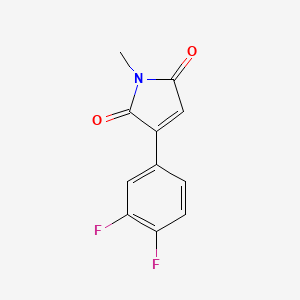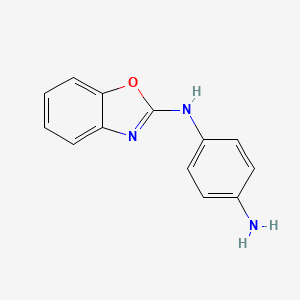
3-(4-chlorophenyl)-2-phenylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alpha-Phenyl-4-chlorocinnamic acid is a derivative of cinnamic acid, characterized by the presence of a phenyl group and a chlorine atom attached to the cinnamic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
Alpha-Phenyl-4-chlorocinnamic acid can be synthesized through several methods. One common approach involves the Steglich esterification, where cinnamic acid derivatives react with the Steglich reagent to form esters . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-2-phenylprop-2-enoic acid typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
Alpha-Phenyl-4-chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
Alpha-Phenyl-4-chlorocinnamic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Alpha-Phenyl-4-chlorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Chlorocinnamic acid: Similar in structure but lacks the phenyl group.
3-Methoxy-4-hydroxycinnamic acid: Contains methoxy and hydroxy groups instead of a chlorine atom.
3,4-Dimethoxycinnamic acid: Features two methoxy groups on the aromatic ring.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and biological activities .
Conclusion
Alpha-Phenyl-4-chlorocinnamic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable reagent in organic synthesis. Additionally, its promising biological activities highlight its potential in drug development and other medical applications.
特性
分子式 |
C15H11ClO2 |
|---|---|
分子量 |
258.70 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,(H,17,18) |
InChIキー |
VRWKAXRIXMCDDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
